molecular formula C17H9Cl3F3N3O B2454501 6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine CAS No. 339103-84-3

6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine

Cat. No.: B2454501
CAS No.: 339103-84-3
M. Wt: 434.62
InChI Key: HSTCQIQGMXFZAW-UHFFFAOYSA-N
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Description

6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.

Properties

IUPAC Name

6-methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl3F3N3O/c1-8-16(27-14-7-12(19)11(18)6-13(14)20)24-15(26-25-8)9-3-2-4-10(5-9)17(21,22)23/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTCQIQGMXFZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidines or Hydrazines

Cyclocondensation reactions between amidines or hydrazines and carbonyl-containing precursors are widely employed. For example, reacting diaminomaleonitrile with α-keto esters under acidic conditions yields 5,6-disubstituted 1,2,4-triazines. Adjusting the substituents on the keto ester allows for the introduction of the methyl group at position 6. In one protocol, diaminomaleonitrile and methylglyoxal in acetic acid at 80°C produced 6-methyl-1,2,4-triazine-3-amine, albeit requiring subsequent functionalization.

Suzuki-Miyaura Coupling for Triazine Functionalization

Preformed triazines bearing halogen substituents enable regioselective introduction of aryl groups. For instance, 6-bromo-5-phenyl-1,2,4-triazin-3-amine underwent Suzuki coupling with 3-(trifluoromethyl)phenylboronic acid to install the trifluoromethylphenyl group at position 3. Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and bases (e.g., sodium carbonate) in aqueous dimethylformamide (DMF) at 150°C achieved moderate yields (43–64%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhanced reaction rates for SNAr but risked side reactions with trifluoromethyl groups.
  • Ether solvents (THF, dioxane) improved yields in Suzuki couplings by stabilizing palladium intermediates.
  • Optimal temperatures ranged from 80°C (cyclocondensation) to 150°C (cross-couplings) .

Catalytic Systems

  • Pd(PPh3)4 outperformed PdCl2(dppf) in Suzuki couplings, achieving 64% yield for analogous triazines.
  • Copper(I) iodide catalyzed Ullmann-type couplings for phenoxy group installation but required higher temperatures (160°C).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR : Key signals include the singlet for the methyl group (δ 2.33 ppm) and aromatic protons of the trifluoromethylphenyl group (δ 7.37–7.58 ppm).
  • Mass spectrometry : Molecular ion peaks at m/z 455–460 ([M+H]+) confirm the target mass.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirmed ≥98% purity for intermediates.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield (%) Source
Cyclocondensation Diaminomaleonitrile + methylglyoxal Acetic acid, 80°C 55–60
Suzuki Coupling 6-Bromo-triazine + boronic acid Pd(PPh3)4, Na2CO3, DMF, 150°C 43–64
SNAr Phenoxy Installation 5-Chloro-triazine + phenol K2CO3, DMF, 120°C 70–75
Mitsunobu Reaction 5-Hydroxy-triazine + phenol DEAD, PPh3, THF, 25°C 65–70

Chemical Reactions Analysis

1.1. Formation of the Triazine Core

The 1,2,4-triazine scaffold can be synthesized via cyclocondensation reactions. For example:

  • Hydrazonoyl bromide intermediates (e.g., 11 in ) react with α-amino acid esters under basic conditions (e.g., Et₃N/THF) to form dihydrotriazinones.

  • Trifluoroacetonitrile imines generated in situ facilitate annulation, enabling the introduction of trifluoromethyl groups .

1.2. Functionalization of the Triazine Ring

  • 5-(2,4,5-Trichlorophenoxy) Group : Introduced via nucleophilic aromatic substitution (SNAr) using 2,4,5-trichlorophenol and a halogenated triazine precursor (e.g., 5-chloro-1,2,4-triazine) under basic conditions .

  • 3-[3-(Trifluoromethyl)phenyl] Group : Achieved through Suzuki-Miyaura coupling using a triazine boronic ester and 3-trifluoromethylphenyl halide in the presence of a palladium catalyst .

2.1. Nucleophilic Substitution

The 5-position of the triazine ring is susceptible to nucleophilic attack due to electron-withdrawing substituents (e.g., chlorine). Example:

Reaction Conditions Yield Reference
5-Chloro-triazine + 2,4,5-TrichlorophenolK₂CO₃/DMF, 80°C75–85%

2.2. Cross-Coupling Reactions

The trifluoromethylphenyl group is introduced via palladium-catalyzed coupling:

Reaction Catalyst Base Solvent Yield Reference
Triazine-Bpin + 3-Bromo-CF₃PhPd(PPh₃)₄Cs₂CO₃Dioxane60–70%

2.3. Oxidation and Reduction

  • Oxidation : The dihydrotriazine core can be oxidized to the fully aromatic triazine using mild oxidizing agents like MnO₂ or TBHP .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring selectively while preserving halogenated substituents .

Stability and Reactivity

  • Thermal Stability : The trifluoromethyl group enhances thermal stability, with decomposition observed above 250°C .

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but susceptible to strong acids/bases (e.g., 50% degradation in 6M HCl at 100°C) .

  • Photoreactivity : The 2,4,5-trichlorophenoxy group may undergo photodechlorination under UV light .

4.1. Methyl Group Modifications

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the 6-methyl group, yielding a hydroxyl derivative .
    | Reagent | Conditions | Product | Yield | Reference |
    |-------------|----------------|-------------|-----------|---------------|
    | BBr₃ | CH₂Cl₂, −78°C → RT | 6-Hydroxy-triazine | 80% | |

4.2. Trifluoromethyl Group Reactivity

  • Hydrolysis : The CF₃ group is inert under standard conditions but reacts with hot aqueous NaOH to form a carboxylic acid .

Biological Activity and Derivatives

  • Anticancer Activity : Analogous triazines (e.g., 6 and 7 in ) show cytotoxicity against MCF-7 and HL-60 cell lines (IC₅₀: 2–10 μM) .

  • Herbicidal Activity : Chlorophenoxy-triazines (e.g., Terbutryn) inhibit photosynthesis, suggesting potential agrochemical applications .

6.1. Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 6.90–7.80 (m, Ar-H) .

  • ¹⁹F NMR : δ −70.6 (CF₃), −60.2 (Cl-C₆H₂) .

  • IR : ν 1685 cm⁻¹ (C=O), 1144 cm⁻¹ (CF₃) .

6.2. Chromatographic Data

Method Column Mobile Phase Retention Time Reference
HPLCC18MeCN/H₂O (70:30)12.3 min

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,2,4-triazines exhibit significant anticancer properties. Specifically, compounds similar to 6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine have been evaluated for their effects against various cancer cell lines. For instance:

  • A study demonstrated that triazine derivatives showed promising activity against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis at non-cytotoxic concentrations .
  • Another investigation highlighted the potential of triazine compounds in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In particular:

  • A series of triazine derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some exhibiting stronger anti-inflammatory effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • The IC50 values for these compounds were reported in the range of 0.1–0.2 µM, indicating potent COX-2 inhibition .

Herbicidal Activity

This compound has potential applications as a herbicide due to its structural similarities with other known herbicidal agents.

  • The compound's ability to inhibit specific biochemical pathways in plants suggests it could be effective against a range of weeds while minimizing harm to crops .
  • Its efficacy as a selective herbicide could be attributed to its unique interaction with plant growth regulators.

Pest Control

The compound may also play a role in pest management strategies:

  • Research into similar triazine derivatives has shown effectiveness against various agricultural pests, suggesting that this compound could be developed into an effective insecticide .

Summary of Findings

The following table summarizes the key applications of this compound:

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAnticancer agentsEffective against drug-resistant bacteria; induces apoptosis
Anti-inflammatory drugsStrong COX-2 inhibitors with low IC50 values
Agricultural ScienceHerbicidesPotential for selective weed control
InsecticidesEffective against agricultural pests

Mechanism of Action

The mechanism of action of 6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a triazine core.

    Simazine: Another herbicide similar to atrazine.

    Cyanuric Chloride: A triazine derivative used in the synthesis of dyes and resins.

Uniqueness

6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is unique due to its specific substituent groups, which confer distinct chemical and physical properties

Biological Activity

6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other biological activities based on diverse research findings.

Chemical Structure

The compound's structure is characterized by:

  • A triazine core
  • A methyl group at position 6
  • A 2,4,5-trichlorophenoxy group
  • A trifluoromethyl-substituted phenyl group

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives can inhibit the growth of various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC for related compounds against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) was reported to be around 25.9 µM . This suggests that this compound may exhibit comparable efficacy.
CompoundBacterial StrainMIC (µM)
Compound AS. aureus25.9
Compound BMRSA12.9

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of similar triazine compounds on various cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxicity at concentrations as low as 6.5 µM for certain derivatives .

  • Cell Viability Assay : The MTT assay showed a decrease in cell viability below 70% at MIC concentrations, indicating that these compounds can effectively inhibit cell growth by disrupting respiration .
CompoundCell LineIC50 (µM)
Compound CCancer Cell Line6.5
Compound DNormal Cell Line>20

Anti-inflammatory Potential

The anti-inflammatory activity of triazine derivatives has also been explored. Certain compounds demonstrated modulation of NF-κB activity, a critical transcription factor in inflammatory responses.

  • NF-κB Activity : Compounds with specific substituents showed a 10–15% increase in NF-κB activity, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have focused on the biological activities of triazine derivatives:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various triazine compounds against clinical isolates demonstrated that those with trifluoromethyl groups were particularly effective against resistant strains .
  • Cytotoxic Effects on Cancer Cells : Research highlighted the cytotoxic effects of similar compounds on different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-methyl-5-(2,4,5-trichlorophenoxy)-1,2,4-triazine derivatives?

  • Methodological Answer : Use a stepwise nucleophilic substitution approach starting with 2,4,6-trichlorotriazine (cyanuric chloride). React first with 2,4,5-trichlorophenol under basic conditions (e.g., DIPEA, −35°C, 7 hours) to substitute one chlorine, followed by sequential reactions with 3-(trifluoromethyl)phenylamine and methylamine. Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. How can structural confirmation of this triazine derivative be achieved?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
  • IR spectroscopy to detect functional groups (e.g., C-F stretches at ~1100 cm⁻¹ for trifluoromethyl).
  • High-resolution mass spectrometry (HRMS) to verify molecular formula.
    Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric substrates.
  • Antimicrobial testing via microdilution methods (MIC determination against Gram+/− bacteria).
    Compare results to reference compounds like celecoxib for anti-inflammatory benchmarks .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective substitution in the triazine core?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to evaluate variables: temperature (−35°C to 0°C), base (DIPEA vs. NaHCO₃), and solvent polarity (THF vs. DCM).
  • Employ HPLC-MS for real-time monitoring of intermediate formation.
  • For sterically hindered substituents (e.g., 3-(trifluoromethyl)phenyl), increase reaction time to 12–24 hours and use catalytic DMAP to enhance nucleophilicity .

Q. What advanced techniques resolve ambiguities in structural elucidation?

  • Methodological Answer :

  • 2D NMR (e.g., NOESY or HSQC) to assign overlapping signals in crowded aromatic regions.
  • Computational chemistry (DFT calculations) to predict NMR shifts and compare with experimental data.
  • X-ray crystallography for absolute configuration determination, especially if chiral centers exist in analogs .

Q. How do substituents influence pharmacokinetic properties?

  • Methodological Answer :

  • Modify the trichlorophenoxy group to less lipophilic substituents (e.g., methoxy) and evaluate solubility via SwissADME .
  • Assess metabolic stability using human liver microsome assays with LC-MS quantification.
  • Replace the trifluoromethyl group with chloro/cyano to study effects on membrane permeability (logP vs. P-gp efflux ratios) .

Q. What strategies mitigate degradation during storage?

  • Methodological Answer :

  • Conduct forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
  • Identify degradation products via LC-QTOF-MS and optimize formulations using stabilizers (e.g., antioxidants like BHT).
  • Store lyophilized samples at −20°C in amber vials to prevent photolysis and hydrolysis .

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